4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3 and an aniline moiety at position 3. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the para-aminophenyl group provides a handle for further functionalization or interaction with biological targets. This compound is of interest in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C16H15N3O/c1-10-3-4-13(9-11(10)2)15-18-16(20-19-15)12-5-7-14(17)8-6-12/h3-9H,17H2,1-2H3 |
InChI Key |
WZPLNSVPIXMQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the materials science industry, the compound can be used in the development of new polymers or as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding or π-π interactions, while the aniline moiety can participate in nucleophilic or electrophilic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline can be compared to other 1,2,4-oxadiazole derivatives with variations in substituents, synthesis routes, and biological activities. Key analogs include:
Structural Analogues
Structure-Activity Relationship (SAR) Insights
Substituent Position: Para-substituted phenyl groups (e.g., 4-phenoxyphenyl in ) generally exhibit stronger biological activity than meta-substituted analogs due to optimal spatial alignment with target sites .
Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance antibacterial activity by stabilizing charge-transfer interactions, whereas electron-donating methyl or methoxy groups may improve solubility .
Steric Effects : Bulky substituents like tert-butyl () or 3,4-dimethylphenyl improve metabolic stability but may hinder binding to sterically sensitive targets .
Biological Activity
4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C18H14N4O2
- Molecular Weight : 318.33 g/mol
- CAS Number : 1325306-36-2
- PubChem CID : 52940422
Biological Activity Overview
Recent studies have highlighted the biological activities associated with 1,2,4-oxadiazole derivatives, including this specific compound. The following sections summarize key findings regarding its anticancer properties and other biological effects.
Anticancer Activity
- Cytotoxicity : Research indicates that compounds with an oxadiazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline have shown promising results against human leukemia and breast cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the sub-micromolar range .
- Mechanism of Action : Studies suggest that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways. Flow cytometry assays have demonstrated that the compounds can lead to increased levels of apoptotic markers in treated cells .
- Comparative Efficacy : In comparative studies, some oxadiazole derivatives have been found to exhibit greater cytotoxicity than established chemotherapeutic agents like doxorubicin against certain cancer cell lines .
Other Biological Activities
- Antimicrobial Properties : Preliminary investigations have indicated that oxadiazole derivatives possess antimicrobial activity against various pathogens. However, specific data on 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)aniline's antimicrobial efficacy requires further exploration.
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This aspect is crucial for developing treatments for inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Activity : A study published in MDPI reported that specific oxadiazole derivatives demonstrated significant growth inhibition in various cancer cell lines with IC50 values lower than those of reference drugs .
- Mechanistic Insights : Research involving molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression . These insights are critical for understanding how modifications to the chemical structure can enhance biological activity.
- Comparative Analysis with Other Compounds : Comparative studies highlighted that certain modifications to the oxadiazole ring could lead to enhanced potency against cancer cell lines compared to traditional treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
